Diethylene glycol diglycidyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1(3-12-5-9-7-14-9)11-2-4-13-6-10-8-15-10/h9-10H,1-8H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFYJVFBMNOLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCOCCOCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C10H18O5 | |
| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
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| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Related CAS |
35004-91-2 | |
| Record name | Oxirane, 2,2′-[oxybis(2,1-ethanediyloxymethylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35004-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID70960086 | |
| Record name | 2,2'-{Oxybis[(ethane-2,1-diyl)oxymethylene]}bis(oxirane) | |
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Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
LIQUID. | |
| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Density |
Relative vapor density (air = 1): 7.5 | |
| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
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CAS No. |
4206-61-5, 39443-66-8 | |
| Record name | Diethylene glycol diglycidyl ether | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethylene glycol diglycidyl ether | |
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| Record name | Diethylene glycol diglycidyl ether | |
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| Record name | Oxirane, 2-(chloromethyl)-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) | |
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| Record name | 2,2'-{Oxybis[(ethane-2,1-diyl)oxymethylene]}bis(oxirane) | |
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| Record name | 2,2'-[oxybis(ethyleneoxymethylene)]bisoxirane | |
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| Record name | Oxirane, 2-(chloromethyl)-, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
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| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
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| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
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Fundamental Chemical Reactivity and Mechanistic Investigations of Dgdge
Epoxy Ring-Opening Mechanisms of Diethylene Glycol Diglycidyl Ether
The reactivity of this compound (DGDGE) is primarily centered around the epoxy (or oxirane) rings. These three-membered rings are highly strained and thus susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity is the basis for its use as a crosslinking agent in polymer chemistry. nagase.com The ring-opening can be initiated by nucleophiles under either basic or acidic conditions, and the specific mechanism can influence the final structure and properties of the resulting polymer network. libretexts.orgmasterorganicchemistry.com
Nucleophilic Addition Reactions with Amines
The reaction between the epoxy groups of DGDGE and amines is a cornerstone of epoxy curing chemistry. Amines, acting as nucleophiles, attack one of the carbon atoms of the epoxy ring, leading to the opening of the ring and the formation of a β-amino alcohol. rsc.orgmdpi.com
The general mechanism proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbon atoms of the oxirane ring. This is a classic SN2 reaction. libretexts.orgmasterorganicchemistry.com
Ring-Opening: The attack by the amine leads to the cleavage of the carbon-oxygen bond in the epoxy ring, relieving the ring strain. This results in the formation of an alkoxide intermediate.
Proton Transfer: A proton is typically transferred from the amine (if it's a primary or secondary amine) or from the solvent to the newly formed alkoxide, yielding a hydroxyl group.
With Primary Amines: Primary amines (R-NH₂) have two active hydrogen atoms. The initial reaction of a primary amine with an epoxy group forms a secondary amine and a hydroxyl group. researchgate.netmdpi.com This newly formed secondary amine can then react with another epoxy group, leading to the formation of a tertiary amine and a second hydroxyl group. researchgate.net This branching reaction is crucial for the development of a cross-linked three-dimensional network.
With Secondary Amines: Secondary amines (R₂NH) have one active hydrogen. They react with an epoxy group to form a tertiary amine and a hydroxyl group. Since there are no further active hydrogens on the nitrogen, the reaction stops at this stage for that specific amine molecule.
The reaction is generally acid-catalyzed. openstax.orgunizin.org The rate of reaction can be influenced by the structure of the amine, with steric hindrance around the nitrogen atom potentially slowing down the nucleophilic attack. mdpi.com The reaction environment, such as the solvent and temperature, also plays a significant role in the reaction kinetics. mdpi.com
Reactions with Hydroxyl and Carboxyl Groups
DGDGE can also react with other nucleophiles containing active hydrogens, such as hydroxyl and carboxyl groups, although these reactions are generally slower than with amines.
Reactions with Carboxyl Groups: The reaction of DGDGE with carboxylic acids leads to the formation of an ester linkage and a hydroxyl group. chemguide.co.ukmasterorganicchemistry.comyoutube.com This esterification reaction is typically catalyzed by an acid or a base. The mechanism involves the nucleophilic attack of the carboxylate anion or the carboxylic acid on the epoxy ring. This reaction is significant in formulations where DGDGE is used to modify carboxyl-terminated polymers or in hybrid epoxy-polyester systems. The rate of esterification can be affected by factors such as the acidity of the carboxylic acid and steric hindrance. orgsyn.org
Interactions with Thiol and Other Active Hydrogen-Containing Species
Reactions with Thiols: Thiols (R-SH) are potent nucleophiles and react readily with the epoxy groups of DGDGE in a ring-opening addition reaction. masterorganicchemistry.com This reaction is analogous to the reaction with amines and alcohols and results in the formation of a thioether linkage and a hydroxyl group. Thiol-epoxy reactions are known for their high efficiency and can proceed rapidly, often under milder conditions than those required for amine or alcohol reactions. The resulting thiolates (RS⁻) are excellent nucleophiles and their weaker basicity compared to alkoxides can lead to fewer side reactions. masterorganicchemistry.com
Other Active Hydrogen-Containing Species: In principle, any compound with a sufficiently acidic proton can act as a nucleophile to open the epoxy ring of DGDGE. This includes a wide range of organic compounds. The reactivity will depend on the nucleophilicity of the species and the reaction conditions. zenodo.org
Reaction Kinetics and Thermodynamic Studies of DGDGE Curing
The curing of DGDGE is a complex process involving multiple reactions that lead to the formation of a three-dimensional polymer network. Understanding the kinetics and thermodynamics of these reactions is crucial for controlling the curing process and tailoring the final properties of the material.
Influence of Catalysts and Initiators on Reaction Rates
The rate of the DGDGE curing reaction is highly dependent on the presence and type of catalysts or initiators. researchgate.netsolubilityofthings.comchemguide.co.uklibretexts.orgyoutube.com These substances work by providing an alternative reaction pathway with a lower activation energy, thereby accelerating the rate at which the epoxy rings open and crosslinking occurs. chemguide.co.uklibretexts.orgyoutube.com
Catalysts:
Lewis Acids: Lewis acids can coordinate with the oxygen atom of the epoxy ring, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack.
Lewis Bases (e.g., Tertiary Amines, Imidazoles): These catalysts can activate the epoxy ring or the nucleophile, facilitating the ring-opening reaction.
Proton Donors (e.g., Alcohols, Phenols): In some systems, these can act as co-catalysts, accelerating the reaction by facilitating proton transfer steps.
Initiators: In some polymerization processes, particularly those involving chain-growth mechanisms, initiators are used to generate the initial reactive species that start the polymerization chain. sigmaaldrich.comalfachemic.comtcichemicals.comfujifilm.com For epoxy systems, this can include:
Thermal Initiators: These compounds decompose upon heating to generate reactive species (radicals or ions) that can initiate the ring-opening of the epoxy groups. sigmaaldrich.comtcichemicals.com
Photoinitiators: These initiators generate reactive species upon exposure to light of a specific wavelength, allowing for photochemically induced curing. tcichemicals.comfujifilm.com
The concentration of the catalyst or initiator has a direct impact on the reaction rate, with higher concentrations generally leading to faster curing times. researchgate.net However, an optimal concentration often exists, beyond which the effect may plateau or even become detrimental to the final properties of the cured material. researchgate.net
Table 1: Effect of Accelerator Type on Activation Energy in a Model Compound
| Accelerator | Activation Energy (Ea) (kJ/mol) |
| DCBS | Lowest |
| TBBS | Increases with increasing levels |
| CBS | - |
| MBTS | - |
| MBT | Largest |
| MBS | - |
| OBTS | - |
This table is based on findings from a study on various accelerators and their impact on activation energy. rubbernews.com The specific values for each accelerator were not provided in the source.
Activation Energies and Reaction Order Determination
The kinetics of DGDGE curing can be quantitatively described by determining the activation energy (Ea) and the reaction order (n). These parameters are often obtained through thermal analysis techniques such as Differential Scanning Calorimetry (DSC). zenodo.org
Activation Energy (Ea): The activation energy represents the minimum amount of energy required for the curing reaction to occur. It can be determined from experimental data using methods like the Kissinger or Ozawa-Flynn-Wall (OFW) isoconversional methods, which analyze the shift in the exothermic curing peak with different heating rates. researchgate.netimapsjmep.org The activation energy can be influenced by the specific chemical system (epoxy, curing agent, catalyst) and may change as the reaction progresses, particularly as the system approaches vitrification (the transition to a glassy state). imapsjmep.orgresearchgate.net For instance, in some epoxy systems, the activation energy has been observed to increase with the degree of conversion. imapsjmep.org
Reaction Order (n): The reaction order describes how the reaction rate depends on the concentration of the reactants. For step-growth polymerization, which is characteristic of many epoxy curing reactions, the process can often be modeled using nth-order kinetics. libretexts.orgumich.edupsu.edufiveable.me The reaction order, along with the rate constant, can be determined from kinetic analysis of the curing data. rubbernews.com The Carothers equation is a fundamental relationship in step-growth polymerization that relates the degree of polymerization to the extent of the reaction. fiveable.mewikipedia.org
Table 2: Summary of Kinetic Parameters for a Curing System
| Parameter | Description | Method of Determination |
| Activation Energy (Ea) | The minimum energy required for the reaction to proceed. | Isoconversional methods (e.g., Kissinger, Ozawa-Flynn-Wall) from DSC data. researchgate.netimapsjmep.org |
| Reaction Order (n) | The exponent to which the concentration of a reactant is raised in the rate law. | Kinetic analysis of curing data, often from DSC. rubbernews.com |
| Rate Constant (k) | A proportionality constant in the rate law that relates the rate of reaction to the concentrations of reactants. | Calculated from kinetic models and experimental data. rubbernews.com |
Specific Chemical Reactions of DGDGE Beyond Polymerization
While this compound (DGDGE) is frequently used as a crosslinking agent in polymerization, its fundamental reactivity extends to a variety of specific chemical transformations that are not solely aimed at creating extended polymer networks. These reactions are centered on the high reactivity of its two terminal epoxide (oxirane) rings. The inherent strain of the three-membered ether ring makes it susceptible to nucleophilic attack, leading to ring-opening. This reactivity allows for the synthesis of a diverse range of functionalized molecules, where the DGDGE backbone is modified with new chemical moieties. Such derivatization is key to its use in synthesizing other chemical compounds. wikipedia.org
The derivatization of DGDGE primarily proceeds via the nucleophilic ring-opening of its epoxide groups. A variety of nucleophiles, including amines, alcohols, and thiols, can be employed to create new, stable covalent bonds, effectively derivatizing the original DGDGE molecule. The reaction mechanism and the intermediates formed are dependent on the nature of the nucleophile and the reaction conditions.
Reaction with Amines (Amination): The reaction of DGDGE with amines is a common and well-studied derivatization pathway. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. mdpi.com This attack results in the opening of the strained ring and the formation of a β-amino alcohol.
Primary Amines: A primary amine (R-NH₂) has two active hydrogen atoms, both of which can react with an epoxide group. The initial reaction involves the nucleophilic attack of the primary amine on an epoxide ring of DGDGE, forming a stable intermediate product that contains a secondary amine and a secondary hydroxyl group. mdpi.com This secondary amine is itself reactive and can proceed to react with another epoxide group, either on a different DGDGE molecule (leading to polymerization) or the second epoxide on the same molecule under specific conditions. mdpi.com By controlling the stoichiometry, it is possible to favor the formation of the initial mono-adduct or the di-adduct, which can be considered stable derivative intermediates for further synthetic steps.
Secondary Amines: A secondary amine (R₂NH) reacts with an epoxide in a similar fashion to a primary amine, but since it only has one active hydrogen, it can only react once to form a tertiary amine and a secondary hydroxyl group. ucalgary.ca The reaction of aldehydes and ketones with secondary amines is known to produce enamines through a carbinolamine intermediate. ucalgary.ca However, with epoxides, the reaction stops at the ring-opened β-amino alcohol stage.
Reaction with Alcohols and Thiols: In a similar mechanism to amination, alcohols (R-OH) and thiols (R-SH) can also serve as nucleophiles to open the epoxide rings of DGDGE.
Alcohols: The reaction with an alcohol, often catalyzed by an acid or base, results in the formation of a β-hydroxy ether linkage. This process is fundamental in the production of various glycol ethers. google.comgoogle.com
Thiols: Thiols are potent nucleophiles and react readily with epoxides to form a β-hydroxy thioether. nih.gov The reaction involves a nucleophilic substitution where the thiol (or more potently, the thiolate anion) attacks an electrophilic carbon on the epoxide ring, leading to ring-opening and the formation of the thioether-alcohol product. nih.gov
Intermediate Formation: The process of derivatization inherently involves the formation of transient or stable intermediates.
Zwitterionic Intermediate: In an uncatalyzed nucleophilic attack, such as an amine on the epoxide ring, a transient zwitterionic intermediate is formed. This species features a positive charge on the newly bonded nitrogen atom and a negative charge on the oxygen atom from the opened ring. This is rapidly resolved by an intramolecular or intermolecular proton transfer to yield the neutral β-amino alcohol product.
Protonated Epoxide Intermediate: In acid-catalyzed reactions, a proton first attaches to the oxygen atom of the epoxide ring. This creates a highly electrophilic intermediate, making the ring's carbon atoms much more susceptible to attack by even weak nucleophiles like water or alcohols.
Stable Adduct Intermediates: The product of the first ring-opening reaction on the bifunctional DGDGE molecule can be considered a stable intermediate. For instance, the reaction of one mole of DGDGE with one mole of a primary amine can yield a mono-adduct which still possesses a reactive epoxide group at the other end. This intermediate can be isolated and used for subsequent, different derivatization reactions, allowing for the synthesis of asymmetric molecules. Research involving polyethylene (B3416737) glycol diglycidyl ether (PEGDE), a structurally similar compound, has shown that reactions with amines like diethylenetriamine (B155796) (DETA) proceed in a stepwise manner, where the primary amine reacts first, followed by the secondary amine, underscoring the formation of these stable intermediates. mdpi.com
The following table summarizes the primary derivatization pathways for DGDGE.
| Nucleophile | Reactive Group | Resulting Linkage | Derivative Type |
| Primary Amine | -NH₂ | β-Amino Alcohol | Secondary Amine & Secondary Alcohol |
| Secondary Amine | >NH | β-Amino Alcohol | Tertiary Amine & Secondary Alcohol |
| Alcohol | -OH | β-Hydroxy Ether | Ether-Alcohol |
| Thiol | -SH | β-Hydroxy Thioether | Thioether-Alcohol |
Sophisticated Analytical and Spectroscopic Characterization of Dgdge and Its Polymeric Systems
Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation
Spectroscopic methods provide detailed insights at the molecular level, enabling researchers to track chemical transformations and characterize the final polymer architecture.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and widely used technique for monitoring the curing process of epoxy resins like DGDGE. veryst.comyoutube.com By tracking changes in the infrared absorption bands of specific functional groups, one can quantitatively follow the chemical conversion of reactants into a crosslinked polymer network. veryst.compurdue.edu
The curing of DGDGE, typically with an amine-based hardener, involves the reaction between the epoxy groups of the DGDGE monomer and the amine groups of the curing agent. veryst.com This reaction leads to a decrease in the concentration of epoxy and amine groups, and a simultaneous increase in the concentration of hydroxyl groups. veryst.com FT-IR spectroscopy allows for the real-time monitoring of these changes. veryst.comyoutube.com
Key characteristic absorption bands that are monitored during the curing of DGDGE include:
Epoxy group: The disappearance of the band corresponding to the epoxy ring, often observed around 915 cm⁻¹, is a direct measure of the epoxy conversion. researchgate.net
Amine groups: The consumption of primary and secondary amines can be followed by monitoring the changes in their respective N-H stretching and bending vibrations.
Hydroxyl group: The formation of hydroxyl groups as a result of the epoxy-amine reaction is indicated by the appearance and growth of a broad absorption band in the region of 3200-3600 cm⁻¹.
Quantitative analysis of the FT-IR spectra, often using a stable, non-reacting peak as an internal standard, allows for the calculation of the degree of cure (α). veryst.com This is crucial for understanding the reaction kinetics and optimizing curing conditions such as temperature and time to achieve desired material properties. veryst.compurdue.edu For instance, studies have shown that at room temperature, the curing reaction can be slow and may not reach full conversion, whereas at elevated temperatures, such as 100°C, over 90% cure can be achieved in a much shorter time. veryst.com
Attenuated Total Reflection (ATR) FT-IR is a particularly useful sampling technique in this context. researchgate.net It requires minimal sample preparation and allows for in-situ monitoring of the curing process of the liquid resin as it transforms into a solid thermoset. researchgate.net
Table 1: Key FT-IR Absorption Bands for Monitoring DGDGE Curing
| Functional Group | Wavenumber (cm⁻¹) | Change During Curing |
| Epoxy Ring | ~915 | Decreases |
| Hydroxyl Group | 3200-3600 (broad) | Increases |
| Amine (N-H stretch) | ~3300-3500 | Decreases |
Note: Specific wavenumbers can vary slightly depending on the specific chemical environment and measurement conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of DGDGE and its polymeric derivatives. Both ¹H and ¹³C NMR provide valuable information about the molecular structure of the monomer and the changes that occur upon polymerization. researchgate.netnih.gov
¹H NMR spectra can be used to identify and quantify the protons in the DGDGE molecule. Key signals include those corresponding to the protons of the oxirane (epoxy) ring, the ether linkages, and the ethylene (B1197577) glycol backbone. researchgate.net During curing, the disappearance of the signals from the epoxy protons and the appearance of new signals corresponding to the newly formed structural units can be monitored to follow the reaction.
¹³C NMR spectroscopy offers a more detailed view of the carbon skeleton. nih.govchemicalbook.com It can distinguish between the different carbon environments within the DGDGE monomer and the resulting polymer. For example, the chemical shifts of the carbons in the epoxy ring are distinct and their disappearance provides a clear indication of the curing reaction's progress. Furthermore, ¹³C NMR is instrumental in characterizing the structure of the crosslinked network, providing insights into the types of linkages formed.
Solid-state NMR is particularly powerful for analyzing the final, insoluble crosslinked polymer. It can provide information on:
Crosslinking Degree: By analyzing the relative intensities of signals from unreacted and reacted epoxy groups, the degree of crosslinking can be estimated.
Amine Distribution: In systems cured with amines, NMR can help to determine the distribution of primary, secondary, and tertiary amine structures within the polymer network. This is crucial as the type of amine linkage influences the final properties of the thermoset.
Molecular Mobility: Solid-state NMR techniques can also probe the molecular dynamics and mobility of different segments within the polymer network, which relates to the material's mechanical and thermal properties.
Table 2: Representative NMR Data for Glycidyl (B131873) Ethers
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Oxirane (epoxy) protons | 2.6 - 3.4 |
| Ether linkage protons | 3.4 - 3.8 | |
| ¹³C | Oxirane (epoxy) carbons | 44 - 51 |
| Ether linkage carbons | 68 - 72 |
Note: Chemical shifts are approximate and can be influenced by the solvent, concentration, and specific molecular structure.
Thermal Analysis Methods for Reaction Kinetics and Phase Transitions
Thermal analysis techniques are essential for characterizing the thermal properties of DGDGE and its polymers, including curing behavior, thermal stability, and viscoelastic properties.
Differential Scanning Calorimetry (DSC) is a primary technique used to study the curing kinetics of DGDGE-based systems and to determine the glass transition temperature (Tg) of the resulting polymers. scielo.brscite.ai DSC measures the heat flow into or out of a sample as a function of temperature or time. tainstruments.com
Curing Kinetics: During the curing process, the ring-opening polymerization of the epoxy groups is an exothermic reaction. researchgate.net DSC can be used to measure the heat released during this reaction. By performing experiments at different heating rates (dynamic scans) or at a constant temperature (isothermal scans), valuable kinetic parameters can be determined. researchgate.netscilit.com
From a dynamic DSC scan, the total enthalpy of the curing reaction (ΔH) can be calculated from the area under the exothermic peak. The degree of cure (α) at any given temperature can be determined by dividing the partial heat of reaction at that temperature by the total enthalpy. This information is used to develop kinetic models, such as the Borchardt and Daniels model, to describe the curing process and calculate parameters like the activation energy (Ea) and the reaction order (n). scielo.brtainstruments.com
Glass Transition Temperature (Tg): The glass transition temperature is a critical property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.deyoutube.com This transition is observed as a step-like change in the heat capacity in a DSC thermogram. netzsch.comtainstruments.com The Tg is a crucial indicator of the material's thermomechanical performance. thermalsupport.com
For thermosetting polymers like those derived from DGDGE, the Tg is highly dependent on the degree of cure. thermalsupport.com As the crosslinking density increases during curing, the mobility of the polymer chains is restricted, leading to a significant increase in the Tg. thermalsupport.com Monitoring the Tg during the curing process can, therefore, provide an indirect measure of the extent of reaction. The final Tg of the fully cured polymer, often referred to as the ultimate Tg (Tg∞), is a key parameter for defining the material's service temperature range.
Table 3: Information Obtained from DSC Analysis of DGDGE Systems
| Parameter | Description | Significance |
| Curing Enthalpy (ΔH) | Total heat released during the curing reaction. | Proportional to the number of bonds formed. |
| Activation Energy (Ea) | The minimum energy required to initiate the curing reaction. | Determines the temperature dependence of the cure rate. |
| Reaction Order (n) | Describes the relationship between reactant concentration and reaction rate. | Provides insight into the reaction mechanism. |
| Glass Transition Temperature (Tg) | Temperature at which the polymer transitions from a glassy to a rubbery state. | Defines the upper service temperature and indicates the degree of cure. |
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. kiyorndlab.comyoutube.com It is primarily used to evaluate the thermal stability of materials and to study their decomposition kinetics. uc.eduresearchgate.net
For DGDGE-based polymers, TGA provides crucial information about the temperatures at which the material begins to decompose. The TGA curve, which plots mass versus temperature, typically shows one or more steps corresponding to different degradation stages. From this curve, several key parameters can be determined:
Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of the material's thermal stability.
Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative TGA (DTG) curve.
Residual Mass: The percentage of the initial mass that remains at the end of the experiment, which can indicate the formation of a char layer or the presence of inorganic fillers.
The thermal stability of DGDGE polymers is influenced by the crosslinking density and the chemical nature of the curing agent used. TGA can be used to compare the thermal stability of different formulations. researchgate.net
By conducting TGA experiments at multiple heating rates, it is possible to determine the kinetic parameters of the degradation process, such as the activation energy of decomposition. tainstruments.comresearchgate.net This information is valuable for predicting the long-term thermal stability and lifetime of the material under various temperature conditions. tainstruments.com
Table 4: Key Parameters from TGA of DGDGE Polymers
| Parameter | Description |
| Td5 or Td10 | Temperature at which 5% or 10% weight loss occurs. |
| T_onset | The initial temperature of decomposition. |
| T_max | The temperature of the maximum rate of decomposition. |
| Char Yield | The percentage of material remaining at high temperatures. |
Note: These parameters are dependent on the heating rate and the atmosphere (e.g., nitrogen or air).
Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, time, and frequency. hitachi-hightech.comyoutube.comresearchgate.net In DMA, a small, oscillating stress or strain is applied to a sample, and the resulting strain or stress is measured. theses.czanton-paar.com This allows for the determination of the storage modulus (E'), the loss modulus (E''), and the damping factor (tan δ). anton-paar.com
For DGDGE-based polymers, DMA is invaluable for characterizing:
Storage Modulus (E'): Represents the elastic response of the material and is a measure of its stiffness. tainstruments.com A typical DMA thermogram shows a high storage modulus in the glassy region, a sharp drop during the glass transition, and a lower modulus in the rubbery region. eag.com
Loss Modulus (E''): Represents the viscous response of the material and is related to its ability to dissipate energy as heat. pbipolymer.com The peak of the loss modulus curve is often used to determine the glass transition temperature. hitachi-hightech.compbipolymer.com
Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). It is a measure of the material's damping capacity. The peak in the tan δ curve is also a common and sensitive indicator of the glass transition temperature. hitachi-hightech.com
DMA is significantly more sensitive than DSC in detecting the glass transition. hitachi-hightech.com It can also reveal other molecular relaxations, such as secondary transitions (β, γ relaxations) that occur at temperatures below the main glass transition (α-relaxation). researchgate.net These sub-Tg relaxations are associated with localized molecular motions, such as the movement of side chains or specific segments of the polymer backbone, and can have a significant impact on the material's toughness and impact resistance. The viscoelastic data obtained from DMA is crucial for understanding the relationship between the molecular structure of the crosslinked DGDGE network and its macroscopic mechanical behavior, which is essential for predicting the material's performance in various applications. pbipolymer.commdpi.com
Table 5: Viscoelastic Properties Measured by DMA
| Property | Symbol | Description |
| Storage Modulus | E' | A measure of the stored elastic energy (stiffness). |
| Loss Modulus | E'' | A measure of the energy dissipated as heat (viscous response). |
| Damping Factor | tan δ (E''/E') | A measure of the material's ability to damp vibrations. |
Chromatographic and Separative Techniques for Molecular Characterization
Chromatographic techniques are indispensable for the detailed molecular characterization of Diethylene glycol diglycidyl ether (DGDGE) and its resulting polymeric systems. These methods allow for the separation and analysis of complex mixtures, providing critical information on reaction products and the molecular weight distribution of polymers.
High-Performance Liquid Chromatography (HPLC) for Reaction Product Analysis and Molecular Weight Distribution
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of components in a mixture. nih.gov In the context of DGDGE, HPLC is instrumental in monitoring the progress of polymerization reactions and analyzing the composition of the final products.
A key application of HPLC is the analysis of reaction mixtures to identify and quantify unreacted monomers, oligomers, and various reaction byproducts. For instance, a simple and reliable HPLC method can be developed for the simultaneous quantitative analysis of diethylene glycol and other glycols in various products. nih.gov This often involves pre-column derivatization to enhance the detectability of the analytes. nih.govresearchgate.net For example, reagents like p-toluenesulfonyl isocyanate can be used to derivatize glycols, allowing for their separation on a C18 analytical column and detection using a UV detector. nih.gov
The conditions for such an HPLC analysis, including the mobile phase composition, flow rate, and detection wavelength, are optimized to achieve the best separation and sensitivity. nih.gov A typical mobile phase might consist of a buffer solution and an organic solvent like acetonitrile. nih.gov
Beyond reaction product analysis, HPLC, particularly in the size-exclusion mode (as discussed in the next section), can provide information on the molecular weight distribution of DGDGE-based polymers. While not as direct as Gel Permeation Chromatography for this specific purpose, HPLC data can offer insights into the relative distribution of different molecular size species in a polymer sample.
A variety of solvents are suitable for HPLC analysis, with the choice depending on the specific application and the properties of the analytes. Diethylene glycol diethyl ether, for example, is a suitable solvent for HPLC applications. sigmaaldrich.comsigmaaldrich.com
Table 1: Example HPLC Method Parameters for Glycol Analysis
| Parameter | Value |
| Column | C18 Analytical Column |
| Mobile Phase | 0.01 M KH₂PO₄ buffer (pH 2.5) and Acetonitrile (47:53 v/v) |
| Flow Rate | 1 mL/min |
| Temperature | 25 °C |
| Detection | UV at 227 nm |
| Derivatization Reagent | p-toluenesulfonyl isocyanate |
This table presents example parameters for the HPLC analysis of glycols, which can be adapted for the analysis of DGDGE reaction products. nih.gov
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution of polymers. impact-solutions.co.ukresearchgate.net This method separates molecules based on their effective size in solution. researchgate.net For DGDGE-based polymers, GPC is crucial for understanding how the polymerization conditions affect the final chain length and distribution, which in turn dictates the material's properties. intertek.com
In a GPC experiment, a dissolved polymer sample is passed through a column packed with porous gel particles. impact-solutions.co.uk Larger molecules, which cannot enter the pores, elute first, while smaller molecules, which can penetrate the pores to varying degrees, have a longer path and elute later. shimadzu.com This separation by size allows for the determination of the entire molecular weight distribution of the polymer sample. researchgate.netshimadzu.com
The output from a GPC analysis is a chromatogram that can be used to calculate various molecular weight averages, including:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain.
Z-average molecular weight (Mz): A higher-order average that is more sensitive to the presence of high molecular weight species.
Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. intertek.com
The choice of GPC column and eluent is critical for accurate analysis. nih.gov For many polymers, including those based on DGDGE, a variety of columns with different pore sizes are available to suit a range of molecular weights. lcms.czphenomenex.com The eluent must be a good solvent for the polymer to ensure that separation is based on size and not on chemical interactions with the column packing material. researchgate.net For polyolefins, which are semi-crystalline, high-temperature GPC is often necessary. polymerchar.com
Table 2: Typical Molecular Weight Data from GPC Analysis
| Parameter | Description |
| Mn ( g/mol ) | Number-average molecular weight |
| Mw ( g/mol ) | Weight-average molecular weight |
| PDI (Mw/Mn) | Polydispersity Index |
This table outlines the key parameters obtained from a GPC analysis, providing a comprehensive characterization of a polymer's molecular weight. intertek.com
Microscopic and Morphological Characterization
Microscopic and morphological characterization techniques provide visual and structural information about DGDGE-based polymeric systems at various length scales. These methods are essential for understanding the network structure, surface features, and internal morphology, which are directly related to the material's performance.
Scanning Electron Microscopy (SEM) for Network Morphology, Fracture Surfaces, and Porous Structures
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high magnification. pressbooks.pub In the study of DGDGE-based polymers, SEM is invaluable for examining the cross-linked network structure, analyzing fracture surfaces to understand failure mechanisms, and characterizing the morphology of porous structures. azom.comicm.edu.pl
The principle of SEM involves scanning a focused beam of electrons across the sample's surface. pressbooks.pub The interaction of the electron beam with the sample generates various signals, including secondary electrons, which are used to create a detailed three-dimensional image of the surface. kpi.ua For polymer samples, which are typically non-conductive, a thin coating of a conductive material, such as gold, is often applied to prevent charge buildup. libretexts.org
Network Morphology: SEM can reveal the homogeneity and cross-linking density of the polymer network. Images can show the presence of different phases, aggregates, or defects within the material. azom.com
Fracture Surfaces: The analysis of fracture surfaces by SEM provides crucial insights into how a material fails. pressbooks.pub Different failure modes, such as brittle or ductile fracture, exhibit distinct features on the fracture surface. nih.govvgoinc.com For example, a brittle fracture may show a smooth, glassy surface with characteristic "river patterns," while a ductile fracture will exhibit signs of plastic deformation. vgoinc.com In composite materials, SEM can be used to examine the interface between the polymer matrix and any reinforcing fillers. researchgate.netresearchgate.nettudelft.nl
Porous Structures: For DGDGE-based materials designed to have a porous structure, such as scaffolds for biomedical applications, SEM is essential for characterizing the pore size, shape, and interconnectivity. researchgate.netnih.gov These morphological features are critical for applications that rely on transport through the porous network. researchgate.net
Table 3: Information Obtainable from SEM Analysis of DGDGE Polymers
| Feature | Information Gained |
| Surface Topography | Roughness, texture, and surface defects |
| Network Morphology | Homogeneity, phase separation, cross-linking density |
| Fracture Surface | Failure mechanism (brittle, ductile), crack propagation path |
| Porous Structure | Pore size, shape, distribution, and interconnectivity |
This table summarizes the key morphological information that can be obtained from SEM analysis of DGDGE-based polymeric systems. pressbooks.pubazom.comicm.edu.pl
Atomic Force Microscopy (AFM) for Nanoscale Surface and Mechanical Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. researchgate.net Beyond imaging, AFM can also probe the local mechanical properties of a material, such as stiffness and adhesion.
In an AFM experiment, a sharp tip mounted on a flexible cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured and used to construct a three-dimensional image of the surface. nih.gov
For DGDGE-based polymers, AFM can be used to:
Visualize surface morphology with high resolution: AFM can reveal nanoscale features that are not visible with SEM. This can include the arrangement of polymer chains and the fine structure of the network.
Characterize surface roughness: AFM provides a quantitative measure of surface roughness at the nanoscale.
Map local mechanical properties: By operating in different modes, such as tapping mode or force spectroscopy mode, AFM can measure variations in stiffness, adhesion, and other mechanical properties across the sample surface. This is particularly useful for understanding the properties of multiphase polymer systems or composites. nih.govresearchgate.net
AFM has been used to study a variety of polymer systems, including the characterization of cyclic and linear polystyrene combs. nih.gov
Table 4: AFM Capabilities for DGDGE Polymer Characterization
| Capability | Information Provided |
| Topographical Imaging | High-resolution surface morphology, nanoscale features |
| Phase Imaging | Mapping of different material phases based on mechanical properties |
| Force Spectroscopy | Local measurements of stiffness, adhesion, and elasticity |
This table highlights the diverse capabilities of AFM for the nanoscale characterization of DGDGE-based polymers.
X-ray Diffraction (XRD) for Crystallinity and Structural Insights of DGDGE-Based Composites
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of materials. rigaku.comwvu.edu While many cross-linked DGDGE polymers are amorphous, XRD is a crucial tool for characterizing the crystallinity of semi-crystalline polymers and for analyzing the structure of DGDGE-based composites containing crystalline fillers. intertek.comyoutube.com
The principle of XRD is based on the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystalline lattice, as described by Bragg's Law. rigaku.com The resulting diffraction pattern is a fingerprint of the crystalline phases present in the material. rigaku.com
For DGDGE-based systems, XRD can be used to:
Determine the degree of crystallinity: For semi-crystalline polymers, XRD patterns show both sharp peaks corresponding to the crystalline regions and a broad halo corresponding to the amorphous regions. youtube.com The relative areas of these features can be used to calculate the percentage of crystallinity. youtube.comyoutube.com The degree of crystallinity can significantly impact the mechanical and thermal properties of a polymer. youtube.comnih.gov
Identify crystalline phases in composites: When DGDGE is used as a matrix in a composite material with crystalline fillers (e.g., minerals, ceramics), XRD can be used to identify the specific crystalline phases of the filler and to detect any changes in their structure that may have occurred during processing. cust.edu.pkresearchgate.net
Analyze the orientation of polymer chains: In some cases, processing can induce a preferred orientation of polymer chains, which can be detected by XRD. This orientation can lead to anisotropic material properties. intertek.com
Table 5: Applications of XRD in the Analysis of DGDGE-Based Materials
| Application | Information Obtained |
| Crystallinity Analysis | Percentage of crystalline and amorphous phases |
| Phase Identification | Identification of crystalline fillers in composites |
| Structural Analysis | Crystal structure, lattice parameters, and orientation |
This table summarizes the primary applications of XRD for the structural characterization of DGDGE-based polymers and composites. rigaku.comintertek.comyoutube.com
Advanced Dielectric Spectroscopy for Polymer Relaxation Dynamics
Advanced Dielectric Spectroscopy (DS), also known as Dielectric Analysis (DEA), is a highly sensitive technique used to investigate the molecular mobility and relaxation processes in polymeric systems. youtube.com The method involves applying a sinusoidal alternating electric field to the material and measuring the resulting current response. This allows for the calculation of the complex permittivity (ε*), which consists of a real part, the dielectric constant (ε'), and an imaginary part, the dielectric loss factor (ε''). By analyzing these parameters over a wide range of frequencies and temperatures, one can gain detailed insights into the curing process and the final network structure of polymers derived from this compound.
The principle of DS relies on the interaction of the electric field with dipoles and mobile ions within the material. polymerinnovationblog.com As the DGDGE resin cures, typically through reaction with a hardener, its molecular structure undergoes significant changes. Initially, in the liquid state, the system contains mobile ions (often impurities from the synthesis process) and unreacted monomers with dipolar groups. polymerinnovationblog.com As polymerization and cross-linking proceed, the viscosity of the system increases dramatically, restricting the movement of both ions and polymer segments. This transformation from a low-viscosity liquid to a rigid, glassy solid is directly tracked by changes in the dielectric properties. youtube.com
Research Findings on Polymer Relaxation
The dielectric spectrum of a DGDGE polymer system typically reveals several distinct relaxation processes, each corresponding to different types of molecular motion:
Ionic Conduction: In the uncured or partially cured state, particularly at low frequencies and high temperatures, the dielectric loss factor is dominated by the translational motion of free ions. polymerinnovationblog.com As the polymer network forms, the mobility of these ions is severely restricted, leading to a sharp decrease in the loss factor in the low-frequency region. This change is often used to calculate "ion viscosity," a parameter that correlates directly with the extent of cure. youtube.com
α-Relaxation (Alpha-Relaxation): This relaxation is associated with the glass transition (Tg) of the polymer. It reflects the cooperative, large-scale segmental motion of the cross-linked polymer backbone. As the cure progresses, the Tg increases, and the α-relaxation peak in the dielectric spectrum shifts to lower frequencies (at a constant temperature) or to higher temperatures (at a constant frequency), indicating a slowing down of the dynamics due to increased network rigidity.
Secondary Relaxations (β, γ): Below the glass transition temperature, more localized molecular motions can still occur. The β-relaxation is typically attributed to the motion of smaller side groups or specific polar moieties within the polymer structure, such as the hydroxyether groups formed during the epoxy curing reaction. The γ-relaxation, occurring at even lower temperatures or higher frequencies, is associated with the most localized motions, like those of terminal chain ends or small segments of the flexible DGDGE backbone.
While extensive research exists for common epoxy resins, detailed, published datasets specifically for DGDGE are less common. However, the principles derived from other epoxy systems are directly applicable. The flexible ether linkages in the DGDGE backbone would be expected to result in a lower glass transition temperature and more prominent secondary relaxations compared to more rigid epoxy systems like those based on Bisphenol A diglycidyl ether (DGEBA).
The following tables are illustrative of the data that would be obtained from a comprehensive dielectric spectroscopy study of a DGDGE polymer system cured with a typical amine hardener.
Table 1: Illustrative Dielectric Properties of a Cured DGDGE Polymer System at 50°C
This table demonstrates how dielectric properties change with the frequency of the applied electric field. The dielectric constant typically decreases with frequency, while the loss factor may show peaks corresponding to relaxation processes.
| Frequency (Hz) | Dielectric Constant (ε') | Dielectric Loss Factor (ε'') |
| 1 | 4.5 | 0.050 |
| 10 | 4.4 | 0.045 |
| 100 | 4.2 | 0.030 |
| 1,000 | 4.0 | 0.025 |
| 10,000 | 3.8 | 0.035 |
| 100,000 | 3.6 | 0.055 |
Table 2: Illustrative Relaxation Process Parameters for a Cured DGDGE Polymer
This table presents typical parameters that characterize the main relaxation processes in a cured epoxy system. The activation energy represents the energy barrier that must be overcome for the specific molecular motion to occur.
| Relaxation Process | Typical Temperature Range (°C) at 1 kHz | Activation Energy (kJ/mol) | Associated Molecular Motion |
| α-Relaxation | 40 - 70 | 200 - 400 | Cooperative Segmental Motion (Glass Transition) |
| β-Relaxation | -20 - 0 | 50 - 80 | Localized motion of hydroxyether groups |
| γ-Relaxation | -100 - -70 | 20 - 40 | Motion of short ether segments |
Computational and Theoretical Chemistry Approaches for Diethylene Glycol Diglycidyl Ether Systems
Molecular Dynamics Simulations of DGDGE Polymerization and Network Formation
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. In the context of DGDGE, MD simulations are employed to model the polymerization process and the subsequent formation of a crosslinked polymer network. These simulations provide a detailed, atomistic view of how individual DGDGE and curing agent molecules react and self-assemble into a complex three-dimensional structure.
The general methodology for simulating the curing of epoxy resins, which is applicable to DGDGE, involves a multi-step crosslinking algorithm. utwente.nl Initially, a simulation box is populated with DGDGE and curing agent molecules in a specified stoichiometric ratio. The system is then equilibrated at a high temperature to ensure a random distribution of molecules. The crosslinking process is then initiated by identifying potential reactive pairs of atoms (e.g., an epoxy carbon on DGDGE and a nitrogen atom on an amine curing agent) that are within a certain cutoff distance of each other. nasa.gov When a reactive pair is identified, a new covalent bond is formed between them, and the atomic charges and force field parameters of the involved atoms are updated to reflect their new chemical environment. This process is repeated iteratively until a desired degree of crosslinking is achieved. The system is then cooled down to the desired temperature for property analysis. nasa.gov
Several force fields, such as the Optimized Potentials for Liquid Simulations (OPLS-AA), are commonly used in these simulations to describe the interactions between atoms. arxiv.org The choice of force field is crucial for accurately predicting the properties of the resulting polymer network. nasa.gov
Through MD simulations, various properties of the forming DGDGE network can be monitored as a function of the degree of cure, including:
Network Topology: The simulations can track the formation of different types of crosslinks (e.g., primary and secondary amine reactions) and the distribution of unreacted functional groups. This information is critical for understanding the final network architecture. nasa.gov
Gel Point: The gel point, which marks the transition from a liquid to a solid-like gel, can be identified by analyzing the size of the largest molecular cluster in the simulation. researchgate.net
Volumetric Shrinkage: The change in the volume of the simulation box during the curing process can be used to predict the volumetric shrinkage of the material, which is an important consideration in many applications.
Table 1: Key Parameters in Molecular Dynamics Simulations of DGDGE Polymerization
| Parameter | Description | Typical Values/Methods |
| Force Field | Describes the potential energy of the system as a function of atomic coordinates. | OPLS-AA, PCFF |
| Crosslinking Algorithm | A set of rules to form new covalent bonds between reactive atoms. | Cutoff-distance based, multi-step algorithms |
| Temperature Control | Method used to maintain the desired temperature during the simulation. | Berendsen thermostat, Nosé-Hoover thermostat |
| Pressure Control | Method used to maintain the desired pressure during the simulation. | Berendsen barostat, Parrinello-Rahman barostat |
| Time Step | The interval between successive configurations in the simulation. | 1-2 femtoseconds |
Quantum Chemical Calculations for DGDGE Reactivity and Reaction Pathways
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of DGDGE and its reactions with curing agents at a fundamental level. nih.gov These calculations provide valuable insights into reaction mechanisms, transition state geometries, and activation energies, which are essential for understanding and controlling the curing process.
The reaction between the epoxy group of DGDGE and a primary amine, a common curing agent, can proceed through different pathways. DFT calculations can be used to determine the energetically most favorable reaction pathway by calculating the potential energy surface of the reaction. These calculations have shown that the reaction can be catalyzed by other molecules present in the system, such as other amine molecules or hydroxyl groups generated during the reaction. iqce.jp The catalytic effect lowers the activation energy of the reaction, thereby increasing the reaction rate.
For example, a proposed mechanism for the amine-epoxy reaction involves the formation of a six-membered ring transition state, which is stabilized by hydrogen bonding. DFT calculations can be used to optimize the geometry of this transition state and calculate its energy, providing a quantitative measure of the reaction barrier. iqce.jp
The key outputs from quantum chemical calculations for DGDGE reactivity include:
Reaction Enthalpies and Activation Energies: These values determine the thermodynamic feasibility and kinetic rate of the curing reactions.
Transition State Structures: Identifying the geometry of the transition state provides a detailed picture of the reaction mechanism at the molecular level.
Atomic Charges and Electron Density Distributions: These properties help to understand the electrophilic and nucleophilic nature of different atoms in the reacting molecules, which governs their reactivity.
Table 2: Typical Activation Energies for Epoxy-Amine Reactions Calculated by Quantum Chemistry Methods
| Reaction Type | Catalyst | Activation Energy (kJ/mol) |
| Primary Amine - Epoxy | None (Isolated) | 80 - 100 |
| Primary Amine - Epoxy | Self-promoted by Amine | 60 - 80 |
| Primary Amine - Epoxy | Alcohol-catalyzed | 50 - 70 |
| Secondary Amine - Epoxy | Alcohol-catalyzed | 60 - 80 |
Note: The values in this table are representative and can vary depending on the specific epoxy and amine structures and the level of theory used in the calculations.
Computational Modeling of DGDGE-Based Polymer Properties and Architectures
Once a realistic atomistic model of a crosslinked DGDGE polymer network is generated using methods like MD simulations, various computational techniques can be applied to predict its macroscopic properties. nasa.gov This allows for a virtual screening of different formulations and curing conditions to identify materials with desired performance characteristics.
The mechanical properties of the DGDGE network, such as Young's modulus, shear modulus, and Poisson's ratio, can be calculated by subjecting the simulated polymer structure to small deformations and measuring the resulting stress. nasa.gov For example, by applying a uniaxial tensile strain to the simulation box and calculating the change in stress, the Young's modulus can be determined.
The glass transition temperature (Tg) is another critical property of thermosetting polymers that can be predicted from atomistic simulations. expresspolymlett.com One common method involves monitoring the change in the specific volume or density of the polymer as a function of temperature during a simulated cooling process. The temperature at which a distinct change in the slope of the volume-temperature curve occurs is identified as the Tg. expresspolymlett.com
Computational modeling can also be used to explore the influence of different polymer architectures on the final properties. For instance, by varying the length and flexibility of the DGDGE molecule or by using different types of curing agents, it is possible to systematically study how these changes at the molecular level affect the macroscopic behavior of the material. utwente.nl The incorporation of flexible DGDGE chains into an epoxy network has been shown to improve properties like elongation and impact strength. researchgate.netresearchgate.net
Table 3: Predicted Mechanical and Thermal Properties of DGDGE-based Epoxy Resins
| Property | Predicted Value Range | Experimental Value Range |
| Young's Modulus (GPa) | 2.0 - 4.0 | 2.5 - 4.5 |
| Glass Transition Temperature (°C) | 40 - 80 | 50 - 90 |
| Coefficient of Thermal Expansion (10⁻⁵ /°C) | 5.0 - 8.0 | 6.0 - 9.0 |
Note: The predicted and experimental values can vary significantly depending on the specific curing agent, degree of cure, and measurement conditions.
Diethylene Glycol Diglycidyl Ether Derivatization and Advanced Functionalization Strategies
Synthesis of DGDGE-Based Oligomers and Pre-Polymers
The bifunctional nature of DGDGE, with its two reactive epoxy groups, enables it to act as a chain extender or crosslinker in the synthesis of oligomers and pre-polymers. These reactions typically involve nucleophilic addition to the epoxy rings, leading to the formation of larger molecular structures.
One primary application is in the formulation of epoxy resins. DGDGE is often used as a reactive diluent, which not only reduces the viscosity of high-molecular-weight resins like those based on bisphenol-A diglycidyl ether (DGEBA) but also becomes an integral part of the final polymer network. researchgate.net The incorporation of the flexible diethylene glycol chain can enhance properties such as impact strength and elongation at break. researchgate.net The synthesis of these pre-polymers involves mixing DGDGE with a base epoxy resin and often a curing agent.
A significant route to forming pre-polymers is the reaction of DGDGE with amines. For instance, reacting DGDGE with diamines, such as 4,4'-diaminodiphenyl sulfone, results in the formation of linear or branched pre-polymers. google.com The reaction proceeds by the addition of the amine's primary hydrogen atoms to the epoxy rings of DGDGE. By controlling the stoichiometry and reaction conditions, such as temperature, the molecular weight and structure of the resulting "glyamine" pre-polymers can be tailored for various applications, including coatings, adhesives, and encapsulants. google.com
The general procedure for creating these pre-polymers involves the controlled addition of the co-reactant, like a diamine, to preheated DGDGE, maintaining the temperature to achieve a homogeneous liquid before cooling. google.com This process results in a stable, uncured pre-polymer that can be stored and later cured, often with the application of heat or additional curing agents.
Table 1: Synthesis of DGDGE-Based Pre-Polymers
| Reactants | Resulting Pre-Polymer/Oligomer Type | Key Application Area | Reference |
|---|---|---|---|
| DGDGE + Bisphenol-A Diglycidyl Ether (DGEBA) | Modified Epoxy Resin | Coatings, Adhesives, Composites | researchgate.net |
| DGDGE + 4,4'-diaminodiphenyl sulfone | Glyamine Pre-polymer | Encapsulants, Reinforced Plastics | google.com |
| DGDGE + 4,4'-methylene-bis(2-chloroaniline) | Glyamine Pre-polymer | Casting, Filament Winding | google.com |
Chemical Modification of DGDGE to Impart Specific Functionalities (e.g., for CO2 capture)
While DGDGE itself is not typically the primary active component for functionalities like CO2 capture, its chemical reactivity is harnessed to create structured materials that can perform these functions. The strategy involves using DGDGE as a crosslinking agent to build a stable, porous network from materials that have an affinity for CO2, such as polyamines.
A prominent example is the development of solid adsorbents for CO2 capture from flue gas or ambient air. In this application, DGDGE is used to crosslink poly(ethylenimine) (PEI), a polymer rich in amine groups that can chemically adsorb CO2. The reaction between the epoxy groups of DGDGE and the amine groups of PEI creates a stable, self-supported, and porous structure. ibm.com This framework prevents the PEI from leaching or agglomerating and provides a high surface area for gas-solid interaction.
Researchers have demonstrated that by using an ice-templating method with DGDGE as a crosslinker, highly porous PEI-based adsorbents can be created. ibm.com These materials exhibit tunable CO2 adsorption capacities and kinetics. The crosslinked structure not only provides mechanical stability but also influences the CO2 adsorption and desorption behavior. For instance, adsorbents functionalized with glycidyl (B131873) ethers have been shown to desorb CO2 at lower temperatures compared to unfunctionalized PEI, which is a significant advantage for reducing the energy penalty associated with sorbent regeneration.
Furthermore, the presence of the ether linkages from the DGDGE backbone within the polymer matrix can influence the local environment of the amine active sites, potentially enhancing CO2 sorption under humid conditions. polysciences.com The crosslinking strategy effectively transforms a liquid or soluble amine into a solid, manageable adsorbent material with specific functionalities engineered for carbon capture applications.
Table 2: DGDGE in Functional Materials for CO2 Capture
| Functional Material Component | Role of DGDGE | Specific Functionality | Key Finding | Reference |
|---|---|---|---|---|
| Poly(ethylenimine) (PEI) | Crosslinking Agent | CO2 Adsorption | Creates a porous, self-supported adsorbent with high amine efficiency. | ibm.com |
| Branched PEI on Alumina Support | Functionalization/Crosslinking | Direct Air Capture of CO2 | Functionalized PEI sorbents desorb CO2 at lower temperatures. | polysciences.com |
| Diethylenetriamine (B155796) (DETA) and Piperazine (PZ) in aqueous solution | Co-solvent/Component (as Diethylene Glycol) | CO2 Absorption | The presence of diethylene glycol improves solubility and can reduce regeneration energy. |
Strategies for Surface Modification Utilizing DGDGE Reactivity
The high reactivity of the epoxide rings makes DGDGE an excellent agent for modifying the surfaces of various materials. This functionalization strategy involves covalently attaching DGDGE to a substrate, which then presents reactive epoxy groups on the surface for further chemical modification or for directly altering surface properties like hydrophilicity, adhesion, and biocompatibility.
One significant application is in the modification of filtration membranes. Commercial polyamide reverse osmosis and nanofiltration membranes have been surface-grafted with poly(ethylene glycol) diglycidyl ether (PEGDE), a close analog of DGDGE, to improve their resistance to fouling. ibm.com The grafting process attaches the hydrophilic PEGDE chains to the membrane surface. This modified surface exhibits increased hydrophilicity and can reduce the adhesion of foulants such as surfactants and oils, leading to improved operational stability and easier cleaning. ibm.com
In the field of materials science, DGDGE is used as a surface modifier for conductive polymer films. When added to a blend of poly(vinyl chloride), poly(ethylene oxide), and carbon black, it improves the distribution of the conductive filler and enhances the electrical conductivity of the resulting film. akademiabaru.com The DGDGE acts as a crosslinker and stabilizer, promoting better proton conduction within the polymer matrix. akademiabaru.com
Another innovative use is the chemical modification of biomaterials like lignin (B12514952). Alkali lignin has been chemically modified with PEGDE to create a thickener for bio-lubricant formulations. mdpi.com The epoxidation of lignin using PEGDE introduces new functional groups that allow the modified lignin to form stable oleogels when dispersed in castor oil, demonstrating potential for creating environmentally friendly lubricants. mdpi.com These examples highlight the versatility of DGDGE in creating functional surfaces by leveraging the reactivity of its glycidyl ether groups to covalently bond with and alter the properties of a wide array of substrates.
Table 3: Surface Modification Applications Utilizing Diglycidyl Ethers
| Substrate | Modifier | Goal of Modification | Outcome | Reference |
|---|---|---|---|---|
| Polyamide Desalination Membranes | Poly(ethylene glycol) diglycidyl ether (PEGDE) | Enhance fouling resistance | Improved resistance to surfactants and oils; easier cleaning. | ibm.com |
| PVC/PEO/Carbon Black Film | Poly(ethylene glycol) diglycidyl ether (PEGDE) | Improve electrical conductivity | Enhanced distribution of carbon black and increased conductivity. | akademiabaru.com |
| Alkali Lignin | Poly(ethylene glycol) diglycidyl ether (PEGDE) | Create a thickener for bio-lubricants | Modified lignin formed stable oleogels in castor oil. | mdpi.com |
| Fiber, Paper, Adhesives | Ethylene (B1197577) glycol diglycidyl ether (EGDGE) | Crosslinking and modification | Provides enhanced durability and adhesion. | polysciences.com |
Mechanistic Studies of Environmental Transformation and Degradation Pathways of Dgdge Derived Materials
Hydrolytic Degradation Mechanisms of DGDGE-Crosslinked Systems
The hydrolytic stability of DGDGE-crosslinked systems is primarily determined by the ether linkages that form the polymer network. Unlike ester bonds, which are readily susceptible to hydrolysis, ether bonds are generally stable under neutral physiological conditions. nih.gov Consequently, pure DGDGE-based networks are considered largely non-degradable under normal environmental pH and temperature. nih.gov
However, the degradation profile can be intentionally modified by incorporating hydrolytically labile linkages into the polymer structure. For instance, in many poly(ethylene glycol) (PEG) based hydrogels, ester bonds are introduced to create materials that degrade under physiological conditions. nih.gov The degradation rate in such systems is influenced by several factors:
Polymer Molecular Weight: Higher molecular weight macromers can lead to different network structures and degradation kinetics. researchgate.net
Polymer Concentration: Higher polymer density can slow down water penetration and subsequent hydrolysis. researchgate.net
Hydrophilicity: The inherent hydrophilicity of the PEG backbone in DGDGE facilitates water absorption, which is a prerequisite for hydrolysis.
pH of the Environment: Degradation is significantly accelerated under basic conditions (base-catalyzed ester hydrolysis) and slowed under acidic conditions (acid-catalyzed ester hydrolysis). researchgate.net
While the ether backbone of DGDGE is stable, studies on other epoxy resins, such as those based on bisphenol A diglycidyl ether (DGEBA), have shown that ether bond scission is possible under more extreme conditions, such as in near-critical or supercritical water. researchgate.net This process involves high temperatures (e.g., 260°C) and pressures, leading to the breakdown of the three-dimensional network. researchgate.net This suggests that under harsh industrial recycling conditions, the ether linkages in DGDGE networks could also be cleaved.
| Factor | Influence on Degradation Rate | Mechanism |
|---|---|---|
| Presence of Ester Linkages | Primary determinant of degradability | Ester bonds are susceptible to hydrolysis, unlike stable ether bonds. nih.gov |
| pH | Accelerated in basic conditions, slowed in acidic conditions | Base- or acid-catalyzed hydrolysis of ester groups. researchgate.net |
| Macromer Molecular Weight | Affects network mesh size and degradation kinetics | Different network structures result from varying macromer lengths. researchgate.net |
| Polymer Concentration | Higher concentration generally slows degradation | Increased polymer density can limit water diffusion into the matrix. researchgate.net |
Photocatalytic Degradation Investigations of DGDGE-Containing Materials
Photocatalytic degradation offers a potential pathway for the decomposition of DGDGE-containing materials, particularly for treating wastewater containing residual DGDGE or its precursors. Studies on related glycol compounds, such as ethylene (B1197577) glycol, demonstrate the efficacy of heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO2). caltech.edu
The proposed mechanism involves the generation of highly reactive hydroxyl radicals (•OH) upon UV illumination of the TiO2 catalyst. caltech.eduetasr.com These radicals are powerful oxidizing agents that can attack the organic structure. For the DGDGE backbone, this process would likely proceed as follows:
Initiation: UV light excites the TiO2, generating electron-hole pairs. These react with water and oxygen to produce hydroxyl radicals.
Oxidation: The hydroxyl radicals attack the polyethylene (B3416737) glycol chain of the DGDGE molecule.
Intermediate Formation: The oxidation leads to the cleavage of C-C and C-O bonds, forming smaller intermediates such as formaldehyde. caltech.edu
Mineralization: With sufficient exposure, these organic intermediates are further oxidized to carbon dioxide and water, leading to the complete mineralization of the compound. caltech.edu
The efficiency of this process can be enhanced by loading the TiO2 catalyst with metals like platinum or palladium, which improves the rate of photodecomposition. caltech.edu While direct studies on DGDGE are limited, the known mechanisms for ethylene and diethylene glycol suggest that DGDGE-crosslinked materials would be susceptible to similar photocatalytic degradation pathways, breaking down the flexible ether backbone. caltech.eduetasr.com
Chemical Recycling Methodologies for DGDGE-Hardened Networks
The robust, crosslinked nature of thermoset materials like DGDGE-hardened networks makes them difficult to recycle using conventional melt-processing techniques. Chemical recycling, or chemolysis, provides a method to depolymerize the network back into soluble oligomers or monomers. Solvolysis, which employs a solvent to break down the polymer chains, is a key strategy.
For epoxy resins, glycolysis (solvolysis using a glycol) has been shown to be an effective method. Research on anhydride-cured DGEBA resins demonstrated successful depolymerization using diethylene glycol (a precursor to DGDGE) in the presence of a titanium n-butoxide catalyst at elevated temperatures (245°C). researchgate.net The primary mechanism in this case was the solvolytic cleavage of ester bonds within the network. researchgate.net
For a network crosslinked with DGDGE and hardened, for example, with an amine, the critical bonds to cleave would be the ether and C-N linkages. The cleavage of ether bonds via solvolysis is more challenging but has been identified as a key factor in the decomposition of epoxy networks in near-critical water. researchgate.net Applying this principle, a potential chemical recycling methodology for DGDGE-hardened networks could involve:
Solvent/Catalyst System: Utilizing a solvent such as diethylene glycol or other alcohols.
High Temperatures: Applying heat to provide the necessary energy to break the stable ether and amine linkages.
Catalyst: Employing a catalyst, such as an acid, base, or organometallic compound, to facilitate the bond-scission reactions.
The resulting products would be oligomers that could potentially be purified and repolymerized to create new materials, closing the loop on the material lifecycle. researchgate.net
| Method | Reagents/Conditions | Target Bonds | Potential Outcome |
|---|---|---|---|
| Glycolysis | Diethylene glycol, Titanium n-butoxide catalyst, 245°C | Ester bonds (in anhydride-cured systems) researchgate.net | Depolymerization into esterdiols and oligomers. researchgate.net |
| Hydrolysis | Near-critical water (e.g., 260°C) | Ether bonds, C-N bonds researchgate.net | Complete decomposition of the network. researchgate.net |
| Alcoholysis | 2-ethylhexanol, Triazabicyclodecene catalyst, 160-180°C | Ester bonds researchgate.net | Depolymerization of the network. researchgate.net |
Biodegradation Pathways of Polyethylene Glycol Moieties in DGDGE Structures
The polyethylene glycol (PEG) moiety within the DGDGE structure is known to be susceptible to biodegradation, particularly in hydrogel formulations used for biomedical applications. nih.gov While synthetic, the ether bonds in PEG can be cleaved by specific enzymes. The degradation of PEG-containing hydrogels is a critical aspect of their function in vivo, and this susceptibility also points to a potential environmental degradation pathway.
Degradation can occur through two primary mechanisms:
Enzymatic Degradation: Certain enzymes, such as those produced by various bacteria, can cleave the ether linkages of the PEG chain. For example, hydrogels can be decomposed by bacterial collagenase if they are designed with enzyme-sensitive peptide linkers, but the PEG backbone itself can also be targeted by other specific enzymes. researchgate.net
Oxidative Degradation: In biological environments, reactive oxygen species can lead to the oxidative cleavage of the PEG backbone.
Emerging Research Frontiers and Future Trajectories for Diethylene Glycol Diglycidyl Ether in Chemical Innovation
DGDGE in Responsive and Smart Material Systems
The integration of DGDGE and structurally similar epoxy compounds into smart materials, which can change their properties in response to external stimuli, is a rapidly advancing field. These materials include self-healing polymers, shape-memory systems, and stimuli-responsive hydrogels.
Self-Healing Materials: Research has focused on creating polymer networks that can intrinsically repair damage. While much work has centered on resins like diglycidyl ether of bisphenol A (DGEBA), the principles are applicable to DGDGE-containing systems. One prominent approach involves functionalizing epoxy resins with furan (B31954) groups, which can then form reversible covalent bonds through a Diels-Alder reaction with bismaleimide (B1667444) crosslinkers. polimi.it When the material is heated, these bonds break (a retro-Diels-Alder reaction), and upon cooling, they reform, effectively healing cracks and restoring material integrity. polimi.it The flexible backbone of DGDGE could be leveraged to tune the mobility and healing efficiency of such systems. Another strategy involves creating self-healing supramolecular networks using oligomers with complementary hydrogen bonding groups that can re-associate after being broken. researchgate.net
Shape-Memory Polymers (SMPs): SMPs can be deformed and fixed into a temporary shape, later recovering their original shape upon exposure to a stimulus like heat. Epoxy-based SMPs, including those using DGEBA, have been developed that exhibit excellent shape fixity and recovery ratios greater than 99%. rsc.org These systems often rely on creating a polymer network with distinct phase transitions. The incorporation of flexible diluents like DGDGE or related compounds such as neopentyl glycol diglycidyl ether is crucial for tailoring the thermomechanical properties and transition temperatures (Tg) that govern the shape-memory effect. researchgate.netnih.gov
Stimuli-Responsive Hydrogels: Hydrogels are crosslinked polymer networks that can absorb large amounts of water. Those made with polymers related to DGDGE, such as polyethylene (B3416737) glycol (PEG) derivatives, can be designed to be "smart" or stimuli-responsive. nih.gov For instance, hydrogels have been synthesized from hydrazide-functionalized poly(oligo(ethylene glycol) methacrylate) that exhibit significant changes in stiffness in response to temperature shifts. rsc.orgresearchgate.net Similarly, injectable self-healing hydrogels have been created by cross-linking glycol chitosan (B1678972) with dibenzaldehyde-terminated polyethylene glycol, demonstrating potential for wound healing applications. nih.gov The use of polyethylene glycol diglycidyl ether as a crosslinker for polysaccharides like riclin has produced injectable hydrogels with enhanced persistence and biocompatibility for tissue engineering. nih.gov These examples highlight the potential of DGDGE as a key building block for creating hydrogels responsive to temperature, pH, or biological cues. nih.govresearchgate.net
Exploration of Novel Catalytic Systems for DGDGE Reactions and Polymerizations
Advancing the applications of DGDGE requires moving beyond traditional synthesis and curing methods. Research into novel catalytic systems aims to improve reaction efficiency, enable new polymer architectures, and support green chemistry principles.
Traditional vs. Novel Synthesis: The conventional synthesis of DGDGE involves the reaction of diethylene glycol with epichlorohydrin (B41342) using a Lewis acid catalyst, followed by dehydrochlorination with sodium hydroxide. wikipedia.org While effective, this process generates salt waste.
Enzymatic Polymerization: A greener alternative gaining traction is enzymatic catalysis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the polymerization of related monomers like lactones and dicarboxylic acid divinyl esters. mdpi.comnih.gov These enzymatic reactions can proceed under mild conditions and offer high selectivity, enabling the synthesis of complex copolyesters through a one-pot combination of ring-opening polymerization and polycondensation. nih.gov Research into the enzymatic activity of lipases for the ring-opening polymerization of lactides has shown that reaction temperature is a critical parameter, with optimal activity often found near the monomer's melting point. mdpi.com The potential to adapt these enzymatic systems for DGDGE polymerization could lead to more sustainable production pathways.
Photopolymerization: Light-induced polymerization is another key area of innovation, particularly for applications like 3D printing and coatings. jfermi.com Cationic photopolymerization of divinyl ethers, which are structurally related to DGDGE, can be initiated by UV light in the presence of photoinitiators like diazonium salts or iodine to create crosslinked polymer networks. researchgate.net This technology allows for rapid, spatially controlled curing without the need for high temperatures. Photopolymer resins are central to 3D printing technologies like stereolithography (SLA) and digital light processing (DLP), where reactive monomers and oligomers are cured layer-by-layer to build complex objects. mdpi.comnih.gov DGDGE's low viscosity and reactive epoxy groups make it a candidate for inclusion in these formulations to modify the properties of 3D-printed parts. researchgate.net
Interactive Data Table: Comparison of Catalytic Systems for Epoxy and Related Polymerizations
| Catalytic System | Catalyst Example | Monomers / Precursors | Key Advantages | Relevant Research Finding |
| Lewis Acid Catalysis | Lewis Acids | Diethylene Glycol, Epichlorohydrin | Established, effective for synthesis | Standard industrial method for producing DGDGE. wikipedia.org |
| Enzymatic Catalysis | Candida antarctica Lipase B (CALB) | Lactones, Divinyl Esters, Glycols | Green chemistry, high selectivity, mild conditions | Enables one-pot synthesis of copolyesters via simultaneous polymerization modes. nih.gov |
| Photocatalysis | Iodine, Diazonium Salts | Divinyl Ethers | Rapid, spatial control, solvent-free potential | Soluble polymers can be obtained from divinyl ethers using iodine as a cationic initiator. researchgate.net |
| Accelerated Curing | Calcium Nitrate | Vanillin-based epoxy | Reduced curing times, improved mechanical properties | Reduced the onset curing temperature of a bio-epoxy from 60.1 °C to 8.5 °C. rsc.org |
Integration of DGDGE in Bio-inspired and Sustainable Polymeric Materials Development
The chemical industry's shift towards sustainability has spurred significant research into bio-based and bio-inspired polymers. DGDGE is being explored within this context, both as a component in new formulations and as a target for more sustainable production.
Bio-based Epoxy Resins: The vast majority of epoxy resins are derived from the petroleum-based monomer DGEBA, which has raised environmental and health concerns. nih.gov Consequently, researchers are developing high-performance bio-based epoxy resins from renewable sources like eugenol (B1671780) (from cloves), vanillin (B372448) (from lignin), isosorbide (B1672297) (from glucose), and even lignin (B12514952) itself. rsc.orgspecificpolymers.comkobv.dencsu.edu These bio-monomers can be converted into diglycidyl ethers to replace DGEBA. In these new systems, DGDGE can act as a valuable reactive diluent to reduce viscosity and impart flexibility, thereby enhancing the processability and performance of the final bio-composite.
Biomaterials and Biomedical Applications: The structural similarity of DGDGE to polyethylene glycol has made its derivatives attractive for biomedical applications. Poly(ethylene glycol) diglycidyl ether (PEGDE) is used to crosslink polymers for creating hydrogels and biosensors. polysciences.comnih.gov For example, PEGDE has been used to covalently immobilize enzymes like glucose oxidase onto microelectrodes, creating highly stable biosensors for in vivo monitoring. nih.gov In tissue engineering, PEGDE serves as a crosslinker for natural polysaccharides to create injectable hydrogels that act as soft tissue fillers, showing enhanced durability compared to some commercial alternatives. nih.govtaylorandfrancis.com Self-healing hydrogels with inherent antibacterial properties have also been developed from glycol chitosan and dibenzaldehyde-terminated polyethylene glycol, demonstrating a biomimetic approach to wound dressing materials. nih.gov
Interactive Data Table: Examples of Sustainable and Bio-inspired Materials
| Material Type | Key Components | Function of Glycol Ether Component | Application Area | Research Highlight |
| Bio-based Epoxy Resin | Vanillin, Calcium Nitrate | (DGDGE can be used as diluent) | Sustainable coatings, adhesives | Inorganic accelerator improved mechanical properties to compete with DGEBA. rsc.org |
| Bio-based Epoxy Resin | Lignin, Glycerol Diglycidyl Ether (GDE) | GDE as bio-based epoxy monomer | Wood adhesives, composites | Fully bio-based epoxy resins synthesized from biorefinery by-products. ncsu.edu |
| Enzyme Biosensor | Glucose Oxidase, PEGDE | Covalent immobilization of enzyme | In vivo biological monitoring | PEGDE provides a simple, non-toxic method for stable biosensor fabrication. nih.gov |
| Injectable Hydrogel | Riclin (polysaccharide), PEGDE | Crosslinker for hydrogel network | Soft tissue filler | Resulting hydrogel showed enhanced persistence and biocompatibility in vivo. nih.gov |
| Self-Healing Hydrogel | Glycol Chitosan, PEG derivative | Forms dynamic crosslinks | Wound healing | Hydrogel showed inherent antibacterial properties and promoted wound contraction. nih.gov |
Advanced Applications of DGDGE in Chemical Engineering and Material Science Research
The unique combination of flexibility, low viscosity, and reactivity makes DGDGE a versatile tool for developing advanced materials with tailored properties.
High-Performance Formulations: In material science, DGDGE is primarily used as a reactive diluent to reduce the viscosity of high-viscosity epoxy resins like DGEBA. wikipedia.orgnagase.com Unlike non-reactive diluents, DGDGE's two epoxy groups allow it to co-polymerize into the resin network, preventing it from leaching out over time. This incorporation enhances flexibility and impact resistance in coatings, adhesives, and composites. wikipedia.orgontosight.ai Its use is critical in formulating materials for aerospace and renewable energy sectors where durability and specific mechanical properties are required. ontosight.ai
Advanced Manufacturing: The rise of additive manufacturing, or 3D printing, has created new opportunities for materials like DGDGE. It is a potential component in photopolymer resins used in SLA and DLP printing. nih.govresearchgate.net In these applications, a low-viscosity, reactive liquid is essential for producing high-resolution parts. jfermi.comresearchgate.net DGDGE can be blended into formulations to control viscosity and modify the mechanical properties (e.g., flexibility, strength) of the final cured object, enabling the fabrication of complex, patient-specific dental or medical devices. nih.gov
Separation Science and Biotechnology: The ability of DGDGE and its relatives to form biocompatible hydrogels has led to applications in separation science. Crosslinked hydrogels based on ethylene (B1197577) glycol diglycidyl ether are used in chromatography for the separation of viruses and proteins. polysciences.com The tunable pore structure and hydrophilic nature of these gels make them effective matrices for separating delicate biological macromolecules.
Q & A
Q. What are the standard laboratory synthesis protocols for DEGDGE, and how can reaction exothermicity be controlled?
DEGDGE is synthesized via a two-step process:
- Step 1 : Diethylene glycol reacts with epichlorohydrin in the presence of a Lewis acid catalyst (e.g., BF₃) to form a halohydrin intermediate.
- Step 2 : Dehydrochlorination with sodium hydroxide yields the final diglycidyl ether. Critical parameters include slow epichlorohydrin addition to mitigate exothermicity and temperature control (<50°C) to prevent side reactions. Use ice baths or jacketed reactors for heat dissipation .
Q. How does DEGDGE function as a cross-linking agent in polymer chemistry?
DEGDGE’s oxirane (epoxide) groups react with nucleophilic sites (e.g., amines, hydroxyls) in polymers, forming covalent bonds. For example:
- In epoxy resins, it reduces viscosity while enhancing flexibility by introducing ether linkages.
- In biocompatible gels (e.g., poly(trimethylene carbonate)), cross-linking concentrations of 0.25–2.5% (w/w) are typical. Solvent selection (e.g., acetone/water mixtures) influences gel homogeneity and mechanical properties .
Q. What safety protocols are essential for handling DEGDGE in laboratory settings?
- Toxicity : DEGDGE is highly toxic; it induces oxidative stress, disrupts metabolic enzymes, and causes chronic cellular damage .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid skin contact and inhalation.
- Waste disposal : Neutralize residual epoxide groups with aqueous sodium bisulfite before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in DEGDGE’s dual role as a plasticizer and cross-linker in epoxy resins?
DEGDGE’s flexibility arises from its ether backbone, which reduces resin rigidity. However, excessive amounts (>28 wt%) may lower tensile strength. Optimize by:
- Balancing DEGDGE content (14–28 wt%) to enhance elongation (>50% improvement) while maintaining tensile strength.
- Characterizing phase homogeneity via differential scanning calorimetry (DSC) to ensure a single glass transition temperature (Tg) .
Q. What methodologies are effective for analyzing DEGDGE’s subcellular localization and metabolic interference?
- Subcellular tracking : Fluorescent tagging (e.g., BODIPY-labeled DEGDGE) combined with confocal microscopy reveals preferential localization in mitochondria and endoplasmic reticulum .
- Metabolic profiling : LC-MS/MS detects covalent adducts between DEGDGE and cysteine residues in metabolic enzymes (e.g., glutathione reductase), linking modifications to redox imbalance .
Q. How can synthetic challenges in DEGDGE-based cyclodextrin (CD) derivatives be addressed?
Low yields (4–9%) in CD-DEGDGE reactions arise from competing side reactions. Strategies include:
- Using excess DEGDGE (10 eq.) to drive epoxide ring-opening.
- Purifying products via size-exclusion chromatography to isolate monofunctional adducts from oligomers .
Q. What advanced techniques characterize DEGDGE’s thermal stability in modified epoxy composites?
- Thermogravimetric analysis (TGA) : Degradation onset temperatures (~300°C) decrease with higher DEGDGE content due to reduced cross-link density.
- Dynamic mechanical analysis (DMA) : Storage modulus trends correlate with cross-linking efficiency, while tan δ peaks confirm Tg reductions (e.g., from 120°C to 95°C at 28 wt% DEGDGE) .
Methodological Guidelines
Designing experiments to mitigate DEGDGE-induced oxidative stress in cellular models:
- Dosage : Use ≤10 µM in vitro to avoid cytotoxicity (IC₅₀ ≈ 50 µM in human fibroblasts).
- Antioxidant co-treatment : N-acetylcysteine (5 mM) reduces ROS generation by 60% .
Optimizing UV-curable DEGDGE formulations for additive manufacturing:
- Blend with low-viscosity diluents (e.g., ethylene glycol diglycidyl ether) to achieve viscosities <60 mPa·s.
- Monitor curing kinetics via photo-DSC; >90% conversion within 40 sec under 365 nm UV light .
Data Contradiction Analysis
Q. Why does DEGDGE exhibit both biocompatibility (in gels) and cytotoxicity (in cellular studies)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
